molecular formula C18H26N2O3 B250409 N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Número de catálogo B250409
Peso molecular: 318.4 g/mol
Clave InChI: BSXIEICXSPXZQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-CU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THF-CU is a potent inhibitor of the copper-dependent enzyme lysyl oxidase (LOX), which plays a crucial role in the formation and maintenance of the extracellular matrix (ECM).

Aplicaciones Científicas De Investigación

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. LOX has been shown to be upregulated in many types of cancer, and inhibition of LOX activity has been shown to have anti-tumor effects. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the activity of LOX in vitro and in vivo, making it a potential candidate for the development of anti-cancer therapies.
In addition to its potential anti-cancer effects, N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has also been shown to have anti-fibrotic effects. Fibrosis is a pathological process that involves the excessive accumulation of ECM proteins, leading to tissue scarring and dysfunction. LOX is known to play a key role in the development of fibrosis, and inhibition of LOX activity has been shown to attenuate fibrosis in various organs. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit LOX activity and attenuate fibrosis in animal models of liver and lung fibrosis.

Mecanismo De Acción

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a potent inhibitor of LOX, which is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin fibers in the ECM. LOX-mediated cross-linking is important for the structural integrity of tissues, but excessive LOX activity can lead to tissue stiffness and dysfunction. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea binds to the copper ion in the active site of LOX, preventing the enzyme from catalyzing the cross-linking reaction.
Biochemical and Physiological Effects:
In addition to its effects on LOX activity, N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have other biochemical and physiological effects. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of liver and lung fibrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea for lab experiments is its specificity for LOX inhibition. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have minimal off-target effects, making it a useful tool for studying the role of LOX in various biological processes. However, N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has some limitations for lab experiments. N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a relatively new compound, and its stability and solubility properties are not well characterized. In addition, N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Direcciones Futuras

There are many potential future directions for research on N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of research is the development of more potent and selective LOX inhibitors based on the structure of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. Another area of research is the investigation of the effects of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea on other copper-dependent enzymes and the copper homeostasis system. Additionally, the in vivo pharmacokinetic and pharmacodynamic properties of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea need to be further characterized to determine its potential as a therapeutic agent for cancer and fibrosis.

Métodos De Síntesis

The synthesis of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a copper catalyst. The resulting product is then purified using column chromatography. The yield of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is typically around 60-70%, and the purity can be confirmed using NMR and mass spectrometry.

Propiedades

Fórmula molecular

C18H26N2O3

Peso molecular

318.4 g/mol

Nombre IUPAC

1-cyclohexyl-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H26N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H2,19,20,21)

Clave InChI

BSXIEICXSPXZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canónico

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.